molecular formula C19H23N5O2 B2659335 2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097915-15-4

2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2659335
CAS No.: 2097915-15-4
M. Wt: 353.426
InChI Key: QTWYUUJDKPIBFB-UHFFFAOYSA-N
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Description

2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a pyrazine ring, a piperidine ring, and a hexahydrocinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, including the formation of the pyrazine ring, the piperidine ring, and the hexahydrocinnolinone core. Common synthetic routes may include:

    Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: This often involves the hydrogenation of pyridine derivatives or the cyclization of appropriate amines.

    Formation of the Hexahydrocinnolinone Core: This can be synthesized through various cyclization reactions involving appropriate diketone or ketoester precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A pyrazine derivative used as an anti-tubercular agent.

    Piperidine derivatives: Commonly used in pharmaceuticals for their biological activity.

    Hexahydrocinnolinone derivatives: Studied for their potential therapeutic applications.

Uniqueness

2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-tubercular properties and other pharmacological effects based on recent research findings.

The molecular formula of the compound is C21H26N4OC_{21}H_{26}N_{4}O with a molecular weight of approximately 366.5 g/mol. Its structure features a piperidine ring substituted with a pyrazine-2-carbonyl group, which is critical for its biological activity.

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB) H37Ra. The most active compounds exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM . Notably, five compounds demonstrated IC90 values between 3.73 and 4.00 μM , indicating their effectiveness against MTB .

Table 1: Anti-Tubercular Activity of Selected Compounds

Compound IDIC50 (μM)IC90 (μM)
6a1.353.73
6e2.184.00
6h1.503.90
6j1.804.00
6k1.603.85

Cytotoxicity Studies

In addition to anti-tubercular activity, the cytotoxic effects of these compounds were evaluated on human embryonic kidney (HEK-293) cells. The results indicated that the tested compounds were non-toxic , suggesting a favorable safety profile for further development in therapeutic applications .

The mechanism by which these compounds exert their anti-tubercular effects likely involves interactions with bacterial enzymes or pathways critical for the survival of Mycobacterium tuberculosis. Molecular docking studies have provided insights into these interactions, suggesting that the pyrazine moiety plays a crucial role in binding to target sites within the bacterium .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazine derivatives as potential anti-tubercular agents:

  • Study by Zhou et al. : This research focused on synthesizing pyrazinamide analogues and evaluating their efficacy against MTB strains. Compounds showed MICs significantly lower than standard treatments, highlighting their potential as novel therapeutic agents .
  • Research on Piperazine Derivatives : Investigations into piperazine-based compounds have revealed promising results in inhibiting MTB growth, with some derivatives achieving MICs as low as 0.29 μM in specific assays .

Properties

IUPAC Name

2-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c25-18-11-15-3-1-2-4-16(15)22-24(18)13-14-5-9-23(10-6-14)19(26)17-12-20-7-8-21-17/h7-8,11-12,14H,1-6,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWYUUJDKPIBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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